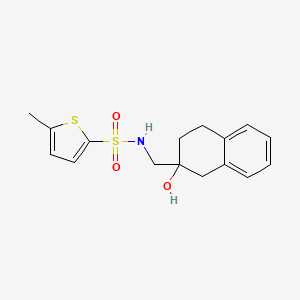

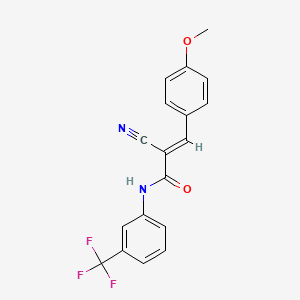

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-5-methylthiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

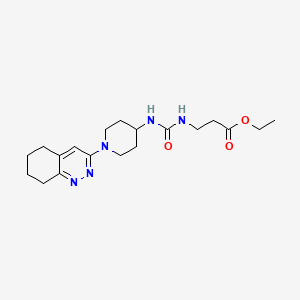

This compound contains a total of 43 bonds, including 24 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 hydroxyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources.Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition

This compound is part of a broader class of sulfonamide derivatives that have been synthesized and evaluated for their ability to inhibit human carbonic anhydrase isozymes, particularly hCA I and hCA II. These enzymes are involved in numerous physiological processes, and inhibitors can have therapeutic applications in conditions like glaucoma, epilepsy, and cancer. While the specific compound of interest was not directly studied, related sulfonamide derivatives have shown significant inhibitory effects on these enzymes, highlighting potential areas for therapeutic application (Akbaba et al., 2014).

Antimicrobial Agents

Research into new tetrahydronaphthalene-sulfonamide derivatives, including efforts to synthesize compounds from commercially expensive or unpublished precursors, has led to the discovery of potent antimicrobial agents. These compounds have demonstrated inhibitory activities against a variety of Gram-positive, Gram-negative bacterial strains, and Candida Albicans. The creation of these derivatives involves innovative synthetic routes that yield products with significant antimicrobial properties, potentially contributing to the development of new antibiotics (Mohamed et al., 2021).

Herbicidal Activity

Optically active derivatives of N-(2-Pyridyloxiran-2-ylmethyl) benzenesulfonamide, including those related to the tetrahydronaphthalene structure, have been synthesized and assessed for their herbicidal activity. These compounds, through the precise control of their stereochemistry, have shown potential as herbicides, indicating the broader applicability of such sulfonamide derivatives in agricultural science (Hosokawa et al., 2001).

Mecanismo De Acción

The mechanism of action of this compound is not explicitly mentioned in the available resources.

Safety and Hazards

Propiedades

IUPAC Name |

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-5-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S2/c1-12-6-7-15(21-12)22(19,20)17-11-16(18)9-8-13-4-2-3-5-14(13)10-16/h2-7,17-18H,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALDTZRKMVRAHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCC2(CCC3=CC=CC=C3C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2401291.png)

![2-Chloro-1-(2-methyl-3-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)propan-1-one](/img/structure/B2401293.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methylthiophene-2-carboxamide](/img/structure/B2401294.png)

![2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B2401297.png)

![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene](methoxy)amine](/img/structure/B2401306.png)

![6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2401307.png)

![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2401309.png)